molecular formula C13H12N2O3 B10993092 4-hydroxy-5-methoxy-N-phenylpyridine-2-carboxamide

4-hydroxy-5-methoxy-N-phenylpyridine-2-carboxamide

Cat. No.: B10993092
M. Wt: 244.25 g/mol
InChI Key: NXBQTXFLZGAWDP-UHFFFAOYSA-N
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Description

4-hydroxy-5-methoxy-N-phenylpyridine-2-carboxamide is a heterocyclic compound with a pyridine ring structure. This compound is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both hydroxyl and methoxy groups on the pyridine ring, along with the phenyl and carboxamide substituents, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methoxy-N-phenylpyridine-2-carboxamide typically involves the reaction of 4-hydroxy-5-methoxypyridine-2-carboxylic acid with aniline (phenylamine) under appropriate conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-methoxy-N-phenylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the hydroxyl group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-oxo-5-methoxy-N-phenylpyridine-2-carboxamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-5-methoxy-N-phenylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methoxy-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The presence of the hydroxyl and methoxy groups can enhance its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-5-methoxypyridine-2-carboxamide: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    4-hydroxy-5-methoxy-N-methylpyridine-2-carboxamide: Contains a methyl group instead of a phenyl group, affecting its biological activity.

Uniqueness

4-hydroxy-5-methoxy-N-phenylpyridine-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenyl group enhances its hydrophobic interactions, potentially increasing its binding affinity to certain molecular targets compared to similar compounds.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

5-methoxy-4-oxo-N-phenyl-1H-pyridine-2-carboxamide

InChI

InChI=1S/C13H12N2O3/c1-18-12-8-14-10(7-11(12)16)13(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

NXBQTXFLZGAWDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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